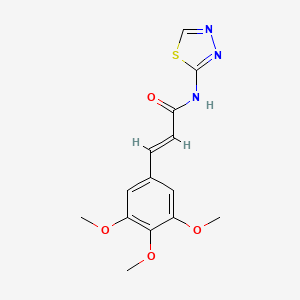

(2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a trimethoxyphenyl group linked through a propenamide moiety

Properties

IUPAC Name |

(E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-19-10-6-9(7-11(20-2)13(10)21-3)4-5-12(18)16-14-17-15-8-22-14/h4-8H,1-3H3,(H,16,17,18)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYCORUZIQDORF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Coupling with Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Formation of the Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the thiadiazole derivative and the trimethoxyphenyl derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the propenamide linkage, converting it to a saturated amide.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of saturated amides.

Substitution: Formation of substituted thiadiazole derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: The thiadiazole moiety is known for its antimicrobial activity, making this compound a potential candidate for the development of new antibiotics.

Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory properties, which could be explored in drug development.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Pharmaceuticals: Development of new therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is likely multifaceted, involving interactions with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways in microorganisms or cancer cells.

Receptor Binding: It may bind to specific receptors, modulating biological responses such as inflammation or cell proliferation.

Comparison with Similar Compounds

(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-phenylprop-2-enamide: Lacks the trimethoxy groups, potentially altering its biological activity and chemical reactivity.

(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide: Contains fewer methoxy groups, which may affect its solubility and interaction with biological targets.

Uniqueness:

- The presence of three methoxy groups on the phenyl ring in (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide enhances its electron-donating properties, potentially increasing its reactivity and binding affinity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for their significant pharmacological potential. They have been reported to exhibit a range of biological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antiviral

- Antituberculosis

These activities are attributed to the unique structural features of the thiadiazole ring which enhances their interaction with biological targets.

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess substantial antimicrobial properties. The compound in focus has been evaluated against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 μg/mL |

| This compound | Escherichia coli | 62.5 μg/mL |

The compound demonstrated notable efficacy against Staphylococcus aureus, outperforming standard antibiotics such as ampicillin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells

- Inhibition of tumor growth in vivo models

Recent findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

Thiadiazole derivatives have shown promising anti-inflammatory effects in vitro. The compound's ability to inhibit pro-inflammatory cytokine production positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Gür et al., several thiadiazole derivatives were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the trimethoxyphenyl group significantly enhanced the antimicrobial activity of the thiadiazole moiety .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of thiadiazole derivatives highlighted their ability to induce apoptosis in breast cancer cell lines. The study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties across various studies. The compound has been investigated for its potential to inhibit cancer cell growth through several mechanisms:

- Cell Viability and Proliferation : In vitro studies utilizing cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) demonstrated that derivatives of thiadiazole can significantly reduce cell viability. For instance, a related study found that compounds with similar scaffolds exhibited IC50 values indicating effective cytotoxicity against these cancer cells .

- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to induce apoptosis and alter cell cycle dynamics. This includes the inhibition of key enzymes involved in DNA replication and repair processes, which are crucial for cancer cell survival .

Pharmacological Properties

Beyond anticancer applications, (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibits a range of other pharmacological activities:

- Antimicrobial Activity : Thiadiazole compounds have been reported to possess significant antibacterial and antifungal properties. They have been shown to inhibit the growth of various pathogenic microorganisms, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

- Substituent Variations : Research has shown that modifications at specific positions on the thiadiazole ring can enhance biological activity. For instance, substituents such as methoxy or nitro groups on the aromatic rings have been linked to increased potency against cancer cell lines .

Case Studies and Research Findings

Several case studies highlight the potential applications of thiadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.